molecular formula C15H13FN4O2 B2977470 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1226445-78-8

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2977470
CAS No.: 1226445-78-8
M. Wt: 300.293
InChI Key: IPFWCWBSDCWECP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, an oxadiazole ring, and a pyrrole carboxamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be formed through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling Reactions: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

    Final Assembly: The final step involves coupling the oxadiazole and pyrrole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and interactions, particularly those involving fluorophenyl and oxadiazole moieties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(4-bromophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

    4-(4-methylphenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-19-20-14(22-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWCWBSDCWECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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